Cas no 2229429-51-8 (methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate
- EN300-1787262
- 2229429-51-8
-
- インチ: 1S/C10H13N5O2/c1-14-8(4-7(13-14)10(16)17-3)6-5-9(11)15(2)12-6/h4-5H,11H2,1-3H3
- InChIKey: MOLBBLQWSOZANC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=C(C2C=C(N)N(C)N=2)N(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 235.10692467g/mol
- どういたいしつりょう: 235.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 88Ų
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787262-0.1g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 0.1g |
$1533.0 | 2023-09-19 | ||
Enamine | EN300-1787262-5.0g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 5g |
$5056.0 | 2023-06-02 | ||
Enamine | EN300-1787262-10.0g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 10g |
$7497.0 | 2023-06-02 | ||
Enamine | EN300-1787262-0.05g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 0.05g |
$1464.0 | 2023-09-19 | ||
Enamine | EN300-1787262-0.5g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 0.5g |
$1673.0 | 2023-09-19 | ||
Enamine | EN300-1787262-0.25g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 0.25g |
$1604.0 | 2023-09-19 | ||
Enamine | EN300-1787262-5g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 5g |
$5056.0 | 2023-09-19 | ||
Enamine | EN300-1787262-1.0g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 1g |
$1742.0 | 2023-06-02 | ||
Enamine | EN300-1787262-2.5g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 2.5g |
$3417.0 | 2023-09-19 | ||
Enamine | EN300-1787262-10g |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate |
2229429-51-8 | 10g |
$7497.0 | 2023-09-19 |
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 2229429-51-8): A Comprehensive Overview
Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2229429-51-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its diverse biological activities and applications in drug development. The unique structural features of this molecule, particularly its dual pyrazole moieties and functional groups, make it a promising candidate for further exploration in therapeutic applications.
The chemical structure of Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate consists of a central pyrazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position. Additionally, the molecule is further modified with a methyl group at the 1-position of the second pyrazole ring. This intricate arrangement of functional groups contributes to the compound's potential pharmacological properties.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of both amino and carboxylate groups in Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate suggests that it may interact with various biological targets, making it a versatile scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The pyrazole core is a well-documented pharmacophore that can be modified to enhance specific biological activities. Researchers have been exploring various derivatives to optimize their efficacy and selectivity for therapeutic use. The structural features of Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate make it an attractive building block for such modifications.
Recent studies have highlighted the importance of pyrazole derivatives in addressing emerging therapeutic challenges. For instance, research has shown that certain pyrazole-based compounds can inhibit key enzymes involved in cancer progression. The dual pyrazole moieties in Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylate may contribute to its ability to interact with multiple targets simultaneously, potentially leading to synergistic effects in drug therapy.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework. The success of these synthetic approaches underscores the compound's synthetic feasibility and its potential for further development.
From a pharmacological perspective, Methyl 5-(5-amino-1-methyl-1H-pyrazol-3-y)-l-methyl-lH-pyrazole-l-carboxylate holds promise as a lead compound for novel therapeutic agents. Its ability to modulate biological pathways suggests that it could be developed into drugs targeting various diseases. Ongoing research is focused on evaluating its efficacy and safety profile through preclinical studies. These studies aim to provide a solid foundation for future clinical trials and potential therapeutic applications.
The compound's structural similarity to known bioactive molecules also makes it an interesting candidate for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between Methyl 5-(5-amino-l-methyl-lH-pyrazol-l -3-yI)-l-methyll-lH-pyra-zole-l-carboxylate and biological targets. This approach can accelerate the discovery process by prioritizing compounds with high binding affinity and selectivity.
In conclusion, Methyl 5-(5-amino-l-methyl-lH-pyrazol-l -3-yI)-l-methyll-lH-pyra-zole-l-carboxylate (CAS No. 2229429-SI) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique features make it a valuable scaffold for developing new therapeutic agents targeting various diseases. Further exploration through synthetic chemistry, pharmacological studies, and computational modeling will be essential to unlock its full therapeutic potential.
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